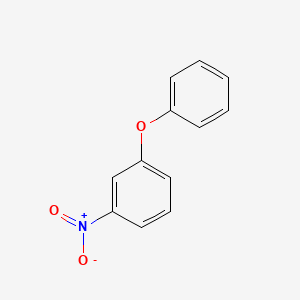
1-Nitro-3-phenoxybenzene
Cat. No. B1614639
Key on ui cas rn:
620-55-3
M. Wt: 215.2 g/mol
InChI Key: MEYCCIQOLYYNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07534805B2
Procedure details


The compound 1-nitro-3-phenoxybenzene (10.17 g, 0.0473 mol) is put into solution in carbon disulphide (70 ml). Aluminium chloride (10.06 g, 0.076 mol) is added by portions at ambient temperature. The reaction medium is cooled down to 0° C. then acetyl chloride (2.4 ml, 0.038 mol) is added dropwise. The reaction medium is left to return to 23° C. then stirring is maintained for 5 hours, followed by cooling down again to 0° C., then the careful addition of ethyl acetate, crushed ice and 3 N hydrochloric acid. After decantation, the medium is extracted with ethyl acetate. The organic phase is washed with water, with a saturated solution of sodium carbonate then with a saturated solution of sodium chloride. It is then dried over sodium sulphate then evaporated. The residue obtained is adsorbed on silica then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 1-4). After washing with diethyl ether, a yellow-coloured powder is obtained.






Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:5]=1)([O-:3])=[O:2].[Cl-].[Al+3].[Cl-].[Cl-].[C:21](Cl)(=[O:23])[CH3:22].Cl>C(=S)=S.C(OCC)(=O)C>[N+:1]([C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[O:10][C:11]1[CH:12]=[CH:13][C:14]([C:21](=[O:23])[CH3:22])=[CH:15][CH:16]=1)([O-:3])=[O:2] |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.17 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC(=CC=C1)OC1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
10.06 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Step Three
|
Name
|
|
|
Quantity
|
2.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
70 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=S)=S
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
then stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction medium is left
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to return to 23° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is maintained for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling down again to 0° C.
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After decantation, the medium is extracted with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase is washed with water, with a saturated solution of sodium carbonate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
It is then dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then purified by chromatography on a Biotage-type silica column (eluent: ethyl acetate-heptane: 1-4)
|
WASH
|
Type
|
WASH
|
|
Details
|
After washing with diethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a yellow-coloured powder is obtained
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(OC2=CC=C(C=C2)C(C)=O)C=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
